molecular formula C6H10O3 B13633418 (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13633418
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-RFZPGFLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective Michael Initiated Ring Closure (MIRC) reaction, which is known for its efficiency in generating cyclopropane rings with excellent enantioselectivity .

Industrial Production Methods

Industrial production methods for cyclopropane derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

MEXFQILMFUCKDT-RFZPGFLSSA-N

Isomeric SMILES

COC[C@H]1C[C@H]1C(=O)O

Canonical SMILES

COCC1CC1C(=O)O

Origin of Product

United States

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